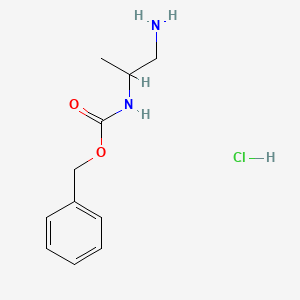

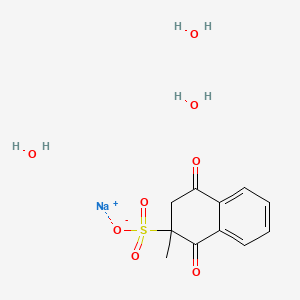

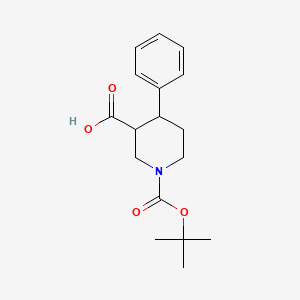

![molecular formula C15H17IO3 B1613061 cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-49-5](/img/structure/B1613061.png)

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

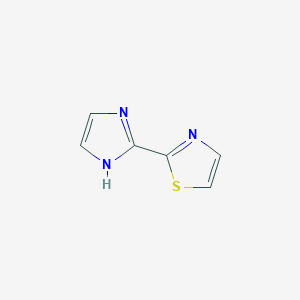

The compound “cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a complex and versatile material. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,3S)-3-(2-(4-iodophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .

Molecular Structure Analysis

The molecular formula of “cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is C15H17IO3 . The InChI code for this compound is 1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1 .Physical And Chemical Properties Analysis

The compound “cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” has a molecular weight of 372.2 . The predicted boiling point is 480.3±20.0 °C, and the predicted density is 1.565±0.06 g/cm3 . The predicted pKa value is 4.92±0.25 .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- Catalytic Systems for Synthesis : Cyclohexane derivatives, similar to the mentioned compound, have been utilized in catalytic systems to facilitate the synthesis of complex molecules. For instance, cyclohexanediol has been shown to act as an efficient ligand in Cu-catalytic systems, significantly enhancing the synthesis of vinyl sulfides, a class of compounds with broad biological importance (Kabir et al., 2010).

Biochemical Applications

- Enzyme Inhibition : Cyclohexane derivatives have been explored for their potential as enzyme inhibitors. One study elaborated on the synthesis and in vitro evaluation of hydroxamic derivatives of cyclohexane as potent angiotensin converting enzyme inhibitors, indicating the versatility of cyclohexane-based structures in drug design (Turbanti et al., 1993).

Environmental and Analytical Chemistry

- Degradation Pathways : Cyclohexane carboxylic acids have been identified as intermediates in the anaerobic degradation pathways of aromatic hydrocarbons, showcasing their role in bioremediation processes and environmental chemistry (Weyrauch et al., 2017).

Material Science

- Steric and Hydrophobic Interactions : The cis-trans configuration of cyclohexane dicarboxylic acids has been studied for its effects on colloidal forces in dispersions, which is crucial for understanding material properties and developing new materials (Chandramalar et al., 1999).

Pharmaceuticals

- Drug Delivery Systems : Research on cyclohexane derivatives has extended into the development of drug delivery systems, where conjugation with dextran has been investigated to enhance water solubility and reduce side effects of potent drugs (Ohya et al., 1996).

Propriétés

IUPAC Name |

(1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRAGIZIEINLNK-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641386 | |

| Record name | (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

736136-49-5 | |

| Record name | (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.